molecular formula C22H20FN3O2 B2662926 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile CAS No. 1210722-83-0

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile

Cat. No. B2662926
CAS RN: 1210722-83-0
M. Wt: 377.419
InChI Key: QGZJKARBLYZNIY-UHFFFAOYSA-N
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Description

This compound is also known as olaparib . It is a poly (ADP-ribose) polymerase (PARP) inhibitor currently in clinical trials for treating cancers, such as breast and ovarian cancer .


Synthesis Analysis

The synthesis of olaparib involves a process that starts from 2-carboxybenzaldehyde . The process also involves the preparation of a novel crystalline form of olaparib .


Molecular Structure Analysis

The molecular structure of olaparib is represented by the structure of formula I . It is a heterocyclic compound containing 1,2-diazine or hydrogenated 1,2-diazine rings condensed with carbocyclic rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of olaparib include the use of diisopropylethylamine and 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid .


Physical And Chemical Properties Analysis

Olaparib is a solid at room temperature . It is used in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone .

Scientific Research Applications

Role in Piperazine-Containing Drugs

The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Use in Synthetic Methodologies

The compound is used in synthetic methodologies to prepare the compounds in the discovery and process chemistry .

Antitumor Activity

The compound has shown good to excellent inhibitory activity against CDC25B (99.70% inhibition). The 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione group was found to be beneficial in improving anti-tumor activity to some extent .

Role in Green Synthesis

The compound is used in green synthesis, a method that aims to design chemical products and processes to reduce or eliminate the use and generation of hazardous substances .

Impact on Physicochemical Properties

The piperazine moiety is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .

Use in the Development of Fluorine-Containing Drugs

Introduction of a fluorine atom into a molecule may have a significant effect on the biological and physical properties of compounds, for example increased membrane permeability, changes in hydrophobic bonding, and stability against metabolic oxidation .

Future Directions

Olaparib is currently in clinical trials for the treatment of various cancers . The development of new pharmaceutical formulations and improved methods of synthesis are areas of ongoing research .

properties

IUPAC Name

3-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-18-6-4-16(5-7-18)19-13-20(19)22(28)26-10-8-25(9-11-26)21(27)17-3-1-2-15(12-17)14-24/h1-7,12,19-20H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZJKARBLYZNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile

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